Product packaging for Cinnamoyl-CoA(Cat. No.:CAS No. 76109-04-1)

Cinnamoyl-CoA

Cat. No.: B153736
CAS No.: 76109-04-1
M. Wt: 897.7 g/mol
InChI Key: JVNVHNHITFVWIX-KZKUDURGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamoyl-Coenzyme A (Cinnamoyl-CoA) is a central intermediate in the plant phenylpropanoid metabolic pathway . It serves as a crucial substrate for several enzymes, most notably this compound reductase (CCR), which catalyzes the NADPH-dependent reduction of this compound to cinnamaldehyde . This reaction represents the first committed step in the biosynthesis of monolignols, the primary building blocks for lignin polymers in plant cell walls . Lignin provides structural support and hydrophobicity to vascular tissues, and its biosynthesis is a major target for research aimed at improving the digestibility of forage crops and the conversion efficiency of plant biomass into biofuels . Beyond its role in lignification, this compound is also a substrate for other enzymes, such as pinosylvin synthase and this compound:phenyllactate CoA-transferase, highlighting its importance in specialized metabolism . Researchers utilize this compound to study enzyme kinetics, investigate the regulation of the phenylpropanoid pathway, and explore strategies for the rational engineering of plant cell wall composition . This product is intended for research purposes only and is not approved for use in humans or as a veterinary diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N7O17P3S B153736 Cinnamoyl-CoA CAS No. 76109-04-1

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVHNHITFVWIX-KZKUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030398
Record name Cinnamoyl-CoA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76109-04-1
Record name Coenzyme A, S-[(2E)-3-phenyl-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76109-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNAMOYL-COA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis of Cinnamoyl Coa

Precursor Formation via the General Phenylpropanoid Pathway

The initial phase of cinnamoyl-CoA biosynthesis involves the conversion of L-phenylalanine to cinnamic acid and its hydroxylated derivative, p-coumaric acid. nih.gov

Phenylalanine Deamination and Cinnamic Acid Formation

The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. wikipedia.orgrsc.org This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . wikipedia.orgrsc.orgtaylorandfrancis.com PAL is a key regulatory point in the pathway, and its activity is induced by various stimuli, including tissue wounding, pathogenic attack, light, low temperatures, and hormones. wikipedia.org The enzyme is widely distributed in higher plants, as well as in some bacteria, yeasts, and fungi. wikipedia.orgrsc.org

Cinnamate Hydroxylation

Following its formation, cinnamic acid is hydroxylated at the 4-position of its phenyl ring to produce p-coumaric acid. oup.comresearchgate.net This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. oup.comresearchgate.netplos.org C4H is a crucial enzyme, as p-coumaric acid serves as a precursor for a wide variety of phenylpropanoid compounds. researchgate.netplos.orgresearchgate.net The disruption of the C4H gene can be lethal to seedlings, highlighting its importance in plant development. oup.com

Enzymatic Ligation to Coenzyme A

The final step in the formation of the activated thioester, this compound, involves the ligation of a CoA molecule to the carboxylic acid group of either cinnamic acid or p-coumaric acid. This activation is carried out by a class of enzymes known as CoA ligases.

4-Coumarate-CoA Ligase (4CL) Catalysis

4-Coumarate-CoA Ligase (4CL) is a key enzyme that catalyzes the formation of CoA esters from various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid. pnas.org The reaction is ATP-dependent and proceeds through an adenylated intermediate. nih.gov The resulting activated phenolic acids are precursors for numerous secondary metabolites such as flavonoids, lignin (B12514952), and suberin. pnas.org 4CL represents a significant branch point in phenylpropanoid metabolism, channeling carbon flow into these diverse pathways. pnas.org

Cinnamate-CoA Ligase (CNL) Specificity and Function

While 4CL can activate a range of hydroxycinnamic acids, another enzyme, Cinnamate-CoA Ligase (CNL) , shows a preference for cinnamic acid as its substrate. oup.comnih.gov CNL channels metabolic flux from the general phenylpropanoid pathway specifically into benzenoid metabolism. oup.com This enzyme has been identified in various plants, where it plays a role in the biosynthesis of compounds like benzoic acid-derived phytoalexins. oup.comeasio.innih.gov The reaction catalyzed by CNL is strictly dependent on the presence of Mg²⁺ and K⁺ ions. oup.comnih.gov

Subcellular Compartmentation of this compound Biosynthetic Enzymes

The enzymes involved in this compound biosynthesis exhibit specific subcellular localizations, which is crucial for the regulation and channeling of metabolic intermediates. Studies in grape berries have revealed that PAL is primarily found in the cell walls and parenchyma cells. nih.gov C4H has been localized to the chloroplast (plastid) and nucleus. nih.gov In contrast, 4CL is predominantly located in the secondarily thickened walls and the parenchyma cells of vascular tissue. nih.gov Furthermore, CNL has been shown to contain a peroxisomal targeting signal, directing it to the peroxisomes, which is consistent with the β-oxidative pathway of benzoic acid biosynthesis occurring in these organelles. oup.comnih.govpnas.org

EnzymeAbbreviationSubstrate(s)Product(s)Subcellular Localization
Phenylalanine Ammonia-LyasePALL-Phenylalaninetrans-Cinnamic acid, AmmoniaCell walls, Parenchyma cells nih.gov
Cinnamate-4-HydroxylaseC4Htrans-Cinnamic acidp-Coumaric acidChloroplast (Plastid), Nucleus nih.gov
4-Coumarate-CoA Ligase4CL4-Coumaric acid, Caffeic acid, Ferulic acid, ATP, CoA4-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA, AMP, Diphosphate (B83284)Secondarily thickened walls, Parenchyma cells of vascular tissue nih.gov
Cinnamate-CoA LigaseCNLCinnamic acid, ATP, CoAThis compound, AMP, DiphosphatePeroxisomes oup.comnih.gov

Metabolic Pathways Utilizing Cinnamoyl Coa

Monolignol Biosynthesis

The formation of monolignols, the monomeric building blocks of the complex lignin (B12514952) polymer, represents a significant metabolic sink for phenylpropanoid compounds. Cinnamoyl-CoA is a direct precursor in this pathway, which is fundamental for providing structural integrity to plant cell walls, facilitating water transport, and defending against pathogens.

The first committed step in the monolignol-specific branch of the phenylpropanoid pathway is the reduction of hydroxythis compound esters to their corresponding aldehydes. researchgate.netnih.gov This irreversible reaction is catalyzed by the enzyme this compound Reductase (CCR) (EC 1.2.1.44). nih.govnih.gov CCR utilizes NADPH as a reductant to convert this compound derivatives into cinnamaldehydes, releasing Coenzyme A (CoA) and NADP+ in the process. nih.gov This step is a critical regulatory point, effectively diverting the metabolic flux towards lignin synthesis and away from other phenylpropanoid-derived pathways. taylorandfrancis.com The expression of CCR is often tightly correlated with the process of lignification in plant tissues. nih.govtaylorandfrancis.com

Different isoforms of CCR exist in plants, exhibiting varying substrate preferences. nih.gov For instance, in the model legume Medicago truncatula, two distinct CCRs have been identified: CCR1 shows a preference for feruloyl-CoA, while CCR2 favors p-coumaroyl-CoA and caffeoyl-CoA. nih.gov This functional diversity suggests the existence of parallel or intersecting routes to monolignol biosynthesis. nih.govnih.gov

The action of CCR on various hydroxythis compound substrates leads to the formation of corresponding hydroxycinnamaldehydes. nih.govacs.org Common substrates for CCR include p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA, which are reduced to p-coumaraldehyde, coniferaldehyde, and sinapaldehyde, respectively. nih.gov The catalytic mechanism involves a hydride transfer from NADPH to the thioester carbonyl carbon of the this compound substrate, leading to the formation of a tetrahedral intermediate. nih.gov This is followed by the release of the aldehyde product and free CoA. acs.org

The relative abundance of these aldehydes is a key determinant of the final composition of the lignin polymer. For example, CCR from aspen (Populus tremuloides) has been shown to selectively catalyze the reduction of feruloyl-CoA, suggesting a primary role in the production of guaiacyl (G) lignin units. researchgate.net

Following their formation, the hydroxycinnamaldehydes undergo a second reduction step, catalyzed by cinnamyl alcohol dehydrogenase (CAD), to yield the final monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov These monolignols are the fundamental monomers that are transported to the cell wall. researchgate.net There, they undergo oxidative polymerization to form the complex and robust lignin polymer, a process crucial for the structural reinforcement of the plant body. researchgate.net The composition of the lignin, in terms of the proportion of H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) units, is largely dictated by the pool of monolignols available for polymerization.

Flavonoid and Stilbenoid Biosynthesis

This compound also serves as a starter molecule for the biosynthesis of flavonoids and stilbenoids, two major classes of plant polyphenols with diverse biological functions, including roles as pigments, UV protectants, and antimicrobial compounds. researchgate.netnih.gov

The entry point into the flavonoid biosynthetic pathway is catalyzed by Chalcone (B49325) Synthase (CHS) (EC 2.3.1.74), a type III polyketide synthase. nih.govacs.org CHS utilizes a this compound derivative, most commonly p-coumaroyl-CoA, as a starter molecule. nih.govacs.org However, studies have shown that CHS from various plant species can also accept this compound as a substrate, leading to the formation of pinocembrin (B1678385) chalcone. researchgate.netnih.gov

The reaction begins with the transfer of the cinnamoyl group from CoA to a cysteine residue in the active site of CHS. ebi.ac.ukwikipedia.org This is followed by three successive condensation reactions with malonyl-CoA, which acts as the extender unit. acs.orgnih.gov

The core mechanism of CHS involves a polyketide synthase-dependent elongation of the initial cinnamoyl starter unit. nih.gov In each elongation cycle, a molecule of malonyl-CoA is decarboxylated to form a reactive acetyl-CoA carbanion, which then attacks the growing polyketide chain attached to the CHS enzyme. wikipedia.org This process is repeated three times, adding a total of six carbon atoms to the cinnamoyl starter. acs.orgnih.gov

The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation, a cyclization reaction that forms the characteristic chalcone scaffold. ebi.ac.uk This chalcone is the precursor for a vast array of flavonoids. Similarly, stilbene (B7821643) synthase (STS), another type III polyketide synthase, utilizes a this compound derivative and malonyl-CoA to produce the stilbene backbone, as seen in the biosynthesis of resveratrol. researchgate.netresearchgate.net The competition for this compound derivatives between CHS and STS can be a key regulatory point in determining the metabolic flow towards either flavonoids or stilbenoids. researchgate.net

Diversion to Other Specialized Metabolite Classes

This compound and its hydroxylated derivatives (such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA) serve as the primary substrates for a multitude of enzymatic reactions that initiate the biosynthesis of diverse classes of natural products. The allocation of these precursors to competing pathways is a tightly regulated process that determines the chemical profile of the plant.

Tannins and Coumarins

Tannins: The biosynthesis of condensed tannins, also known as proanthocyanidins, proceeds through the flavonoid pathway. The entry point into this pathway from the general phenylpropanoid metabolism is the conversion of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). frontiersin.org While not directly utilizing this compound, the formation of its hydroxylated derivative, p-coumaroyl-CoA, is the essential prerequisite. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to initiate the flavonoid biosynthetic route, which ultimately yields the flavan-3-ol (B1228485) monomers that polymerize to form proanthocyanidins. frontiersin.org

Coumarins: Coumarins are a class of lactones formed through a branch of the phenylpropanoid pathway. The formation of the characteristic coumarin (B35378) skeleton involves ortho-hydroxylation of the aromatic ring of a cinnamic acid derivative, followed by trans/cis isomerization and spontaneous lactonization. frontiersin.org The biosynthesis of umbelliferone, a common coumarin, begins with p-coumaroyl-CoA, which is hydroxylated at the 2-position by p-coumaroyl CoA 2'-hydroxylase (C2'H). nih.gov The resulting intermediate then undergoes spontaneous cyclization to form the lactone ring of umbelliferone. nih.gov Similarly, feruloyl-CoA can act as a precursor for the synthesis of the coumarin scopoletin (B1681571), highlighting the role of this compound derivatives as key intermediates in coumarin production. wikipedia.org

Lignans

Lignans are a large group of phenylpropanoid dimers synthesized from monolignols. The biosynthesis of these monolignols—primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—is a reductive pathway starting from the corresponding hydroxythis compound esters. The enzyme this compound reductase (CCR) catalyzes the first committed step, reducing the thioester to an aldehyde (e.g., coniferaldehyde). pnas.orgnih.gov This aldehyde is then reduced to the corresponding alcohol (e.g., coniferyl alcohol) by a cinnamyl alcohol dehydrogenase (CAD). pnas.org While these monolignols are the primary building blocks for lignin, they are also the precursors for lignans. Specific dirigent proteins are believed to control the stereospecific coupling of two monolignol radicals to form the diverse array of lignan (B3055560) structures. Some research suggests that specific isoforms of enzymes like CAD may have distinct roles, potentially channeling monolignols toward lignan biosynthesis rather than lignification. nih.gov

Aromatic Aldehydes (e.g., trans-Cinnamaldehyde)

The formation of aromatic aldehydes can occur directly from this compound. A prominent example is the biosynthesis of trans-cinnamaldehyde, the compound responsible for the characteristic flavor and aroma of cinnamon. wikipedia.org This conversion is a direct, single-step reduction of this compound. The reaction is catalyzed by this compound reductase (CCR) and requires NADPH as a reductant, releasing Coenzyme A and NADP+. wikipedia.orgnih.govnih.gov This pathway represents a direct diversion of this compound to produce a volatile aromatic compound.

PrecursorEnzymeProduct
This compoundThis compound Reductase (CCR)trans-Cinnamaldehyde

Volatile Phenolics and Benzoates

The biosynthesis of C6-C1 aromatic compounds, such as benzaldehyde (B42025) and benzoic acid derivatives (benzoates), can proceed from cinnamic acid via a β-oxidative pathway that shortens the propyl side chain. mpg.dempg.de The initial step in this pathway is the activation of cinnamic acid to this compound, a reaction catalyzed by cinnamate-CoA ligase (CNL). nih.govnih.gov This reaction commits the precursor to a peroxisomal pathway analogous to fatty acid degradation. mpg.de this compound is then hydrated and oxidized by a this compound hydratase/dehydrogenase (CHD), followed by the thiolytic cleavage by 3-ketoacyl-CoA thiolase (KAT). mpg.dempg.de This series of reactions shortens the side chain by two carbons, yielding benzoyl-CoA, a central intermediate for a variety of volatile and non-volatile benzenoids. mpg.de

Pathway StepEnzymeSubstrateProduct
ActivationCinnamate-CoA Ligase (CNL)Cinnamic AcidThis compound
Hydration/OxidationThis compound Hydratase/Dehydrogenase (CHD)This compound3-Oxo-3-phenylpropanoyl-CoA
Thiolytic Cleavage3-Ketoacyl-CoA Thiolase (KAT)3-Oxo-3-phenylpropanoyl-CoABenzoyl-CoA

Regulation of Carbon Flux Distribution Among Pathways

The distribution of carbon from the pool of this compound and its derivatives into the various competing metabolic pathways is a critical regulatory node in plant biochemistry. This regulation occurs at multiple levels, ensuring that the plant can respond to developmental needs and environmental stresses.

This compound reductase (CCR), the enzyme that directs precursors toward monolignol, lignan, and cinnamaldehyde (B126680) synthesis, is considered a primary control point. wikipedia.orgnih.gov It represents the first committed step in the branch leading to lignin and competes for the same hydroxythis compound substrates that are used for flavonoid, coumarin, and phenolic acid ester synthesis. frontiersin.orgnih.gov Downregulation of CCR can lead to a decreased lignin content and a redirection of the this compound esters into other pathways, such as the production of flavonoids or other phenolic compounds. frontiersin.org

Several factors govern this flux distribution:

Enzyme Isoforms and Substrate Specificity: Plants often possess multiple isoforms of key enzymes, such as 4CL and CCR, which exhibit different substrate preferences and are expressed in different tissues or at different developmental stages. pnas.orgresearchgate.net For example, studies in Medicago truncatula identified two CCR genes: CCR1 shows a preference for feruloyl-CoA (leading to G-lignin), while CCR2 prefers caffeoyl and p-coumaroyl-CoAs. pnas.org This enzymatic specialization allows for the differential synthesis of various downstream products.

Transcriptional Regulation: The genes encoding the enzymes of these competing pathways are subject to complex transcriptional control. Their expression can be induced by various stimuli, including pathogens, UV light, and mechanical wounding, as well as being under strict developmental control. nih.govfrontiersin.org For instance, genes for lignin biosynthesis, including CCR, are often upregulated in response to pathogen infection to reinforce the cell wall as a physical barrier. pnas.orgfrontiersin.org

Post-Translational Regulation: Enzyme activity can also be regulated after translation. In rice, the activity of OsCCR1, a this compound reductase, was shown to be enhanced through direct interaction with a small GTPase, OsRac1, linking defense signaling directly to the activation of lignin biosynthesis. pnas.orgnih.gov

Metabolic Channeling and Compartmentation: There is evidence for the spatial organization of metabolic pathways within the cell. Enzymes of a specific pathway may form complexes, or "metabolons," that channel intermediates directly from one active site to the next, preventing their diffusion and entry into competing pathways. The subcellular localization of enzymes also plays a role; for example, the β-oxidative pathway for benzoate (B1203000) synthesis occurs in the peroxisome, while other phenylpropanoid pathways are localized to the cytoplasm or endoplasmic reticulum. mpg.denih.gov

This intricate regulatory network allows plants to dynamically control the flow of carbon through the phenylpropanoid network, prioritizing the synthesis of specific compounds in response to precise physiological and environmental demands.

Enzymology of Cinnamoyl Coa Transforming Enzymes

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, marking the first committed step in the biosynthesis of monolignols, the precursors to lignin (B12514952). researchgate.net This process is fundamental for the structural integrity of plant cell walls. nih.govfrontiersin.org CCR catalyzes the NADPH-dependent reduction of hydroxythis compound esters to their corresponding hydroxycinnamaldehydes. nih.govwikipedia.orgfrontiersin.org

This compound Reductase (CCR) Characterization

The catalytic mechanism of this compound Reductase (CCR) involves a hydride transfer from NADPH to the carbonyl carbon of the this compound thioester. wikipedia.org This reaction forms a tetrahedral intermediate, which is stabilized by hydrogen bonding with nearby tyrosine and serine residues. wikipedia.org The intermediate then collapses, leading to the release of the CoA thioester and the formation of the aldehyde product. wikipedia.org The final step involves the protonation of the CoA thiolate, a process that may be facilitated by a nearby cysteine residue. wikipedia.org

Structurally, CCR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and possesses a canonical Ser-Tyr-Lys catalytic triad (B1167595) essential for its function. nih.govresearchgate.net Mutagenesis studies have confirmed that all three residues are absolutely required for enzyme activity. nih.gov The reaction catalyzed by CCR is distinct from many reductases and represents a mechanistically significant biocatalytic conversion. nih.gov The optimal pH for CCR activity is typically around 6.0. nih.gov

Kinetic parameters for CCR have been determined for various plant species, highlighting differences in substrate affinity (Kₘ) and catalytic turnover (k_cat).

Table 1: Kinetic Parameters of CCR Isoforms from Various Plant Species

Species Isoform Substrate Kₘ (μM) k_cat (s⁻¹) k_cat/Kₘ (mM⁻¹ s⁻¹)
Petunia hybrida Ph-CCR1 p-Coumaroyl-CoA 208.6 1.2 6.0
Feruloyl-CoA 307.6 5.8 18.7
Sinapoyl-CoA 270.3 3.4 12.6
Triticum aestivum Ta-CCR1 Feruloyl-CoA - - High
5-OH-feruloyl-CoA - - Lower
Sinapoyl-CoA - - Lower
Caffeoyl-CoA - - Lower
Oryza sativa OsCCR19 p-Coumaroyl-CoA 36.66 - -
Feruloyl-CoA 26.85 - -
Sinapoyl-CoA 62.54 - -
Oryza sativa OsCCR21 p-Coumaroyl-CoA 16.36 - 0.08 (μM⁻¹ min⁻¹)
Feruloyl-CoA 2.70 - 0.77 (μM⁻¹ min⁻¹)
Sinapoyl-CoA 10.20 - 0.07 (μM⁻¹ min⁻¹)

Data sourced from multiple studies. nih.govfrontiersin.orgoup.com

CCR enzymes exhibit varied substrate specificities, which influences the composition of lignin in different plants. nih.gov Most characterized CCR isoforms show a kinetic preference for feruloyl-CoA. nih.govpnas.org However, the existence of multiple CCR genes in plant species allows for functional diversity, with different isoforms displaying distinct substrate preferences. nih.govnih.gov

In many plants, two main types of CCR homologs, CCR1 and CCR2, have been identified. nih.govwikipedia.org Often, CCR1 is involved in the lignification of stem tissues, while CCR2 may be induced in response to pathogens. nih.gov

The affinity of CCR isoforms for different hydroxythis compound esters (such as p-coumaroyl-CoA, feruloyl-CoA, caffeoyl-CoA, and sinapoyl-CoA) varies significantly, directing the metabolic flow towards specific monolignols. researchgate.netnih.gov

Medicago truncatula : This model legume possesses two distinct CCRs. Mt-CCR1 shows a strong preference for feruloyl-CoA, which is typical for many CCRs. In contrast, Mt-CCR2 exhibits a clear preference for p-coumaroyl-CoA and caffeoyl-CoA. wikipedia.orgpnas.org

Sorghum bicolor : SbCCR1 displays a higher affinity for caffeoyl-CoA and p-coumaroyl-CoA than for feruloyl-CoA, yet it shows significantly higher catalytic activity with feruloyl-CoA. nih.gov A second isoform, SbCCR2, has a greater activity toward p-coumaroyl-CoA compared to SbCCR1. nih.govunl.edu

Arabidopsis thaliana : Both CCR1 and CCR2 isoforms in Arabidopsis display higher activity with feruloyl-CoA over other substrates. wikipedia.org

Oryza sativa (Rice): Kinetic analyses of rice CCRs revealed that OsCCR20 and OsCCR21 both have the strongest preference for feruloyl-CoA, which aligns with the high guaiacyl (G)-unit content in rice lignin. frontiersin.org OsCCR21, in particular, has a much higher substrate affinity (lower Kₘ value) and catalytic efficiency for feruloyl-CoA compared to p-coumaroyl-CoA or sinapoyl-CoA. frontiersin.org

Petunia hybrida : Ph-CCR1 is most active with feruloyl-CoA, followed by sinapoyl-CoA and p-coumaroyl-CoA, while it is only sparingly active with caffeoyl-CoA. nih.gov

Table 2: Substrate Preferences of Various CCR Isoforms

Species Isoform Preferred Substrate(s) Notes
Medicago truncatula CCR1 Feruloyl-CoA Typical for developmental lignification. wikipedia.orgpnas.org
CCR2 p-Coumaroyl-CoA, Caffeoyl-CoA Exhibits positive cooperativity with these substrates. wikipedia.orgpnas.org
Sorghum bicolor SbCCR1 Feruloyl-CoA (highest activity) Higher binding affinity for Caffeoyl-CoA and p-Coumaroyl-CoA. nih.gov
SbCCR2 p-Coumaroyl-CoA Implicated in defense-related lignin synthesis. nih.govunl.edu
Arabidopsis thaliana CCR1, CCR2 Feruloyl-CoA CCR2 is expressed transiently during bacterial infection. wikipedia.org
Oryza sativa OsCCR20, OsCCR21 Feruloyl-CoA Consistent with high G-lignin content in rice. frontiersin.org

Substrate inhibition is a key regulatory feature of some CCR isoforms. In Medicago truncatula, the CCR2 isoform is notably inhibited by feruloyl-CoA and sinapoyl-CoA at higher concentrations. pnas.org This suggests a mechanism to modulate metabolic flux, potentially acting as a shunt pathway to enhance metabolic flexibility under different conditions. wikipedia.org Furthermore, studies on aspen CCR have shown that feruloyl-CoA can act as a strong competitive inhibitor for the catalysis of other this compound esters. oup.com This competitive inhibition by the preferred substrate underscores its metabolic dominance in the pathway.

Crystal structures have been reported for CCR homologs from species including Petunia x hybrida (Ph-CCR1), Medicago truncatula (Mt-CCR2), and Sorghum bicolor (SbCCR1). nih.govwikipedia.org These enzymes exist as monomers in the cytoplasm and exhibit a bilobal structure, which is characteristic of the extended SDR enzyme family. nih.govwikipedia.orgresearchgate.net The structure consists of two distinct domains: an N-terminal domain for binding the NADPH cofactor and a C-terminal domain responsible for binding the this compound substrate. wikipedia.org These two domains form a large cleft where the active site is located. wikipedia.org

The active site of CCR is situated at the interface of its two domains. wikipedia.org

NADPH-Binding Pocket : The N-terminal domain contains a classic Rossmann fold, composed of a six-stranded parallel β-sheet, which is a common structural motif for nucleotide-binding proteins. nih.govwikipedia.org The diphosphate (B83284) group of the bound NADP+ molecule forms hydrogen bonds with backbone amines of specific residues, such as Tyr-42 and Ile-43 in SbCCR1. nih.gov

Hydroxythis compound-Binding Pocket : The substrate-binding pocket is located in a deep cleft and is largely hydrophobic to accommodate the phenyl ring of the substrate. nih.govwikipedia.org Molecular docking studies suggest that the CoA portion of the substrate binds along the outer part of the inter-domain cleft, while the phenyl-containing part binds in the deepest region of the pocket. wikipedia.org The pocket for the phenolic ring is formed by several aliphatic side chains (e.g., Ile-124, Val-185 in Ph-CCR1) and is capped by a tyrosine residue (e.g., Tyr-284 in Ph-CCR1) that can form a hydrogen bond with the substrate's 4-hydroxyl group. nih.gov This interaction is crucial, as substrate analogs with a 4-methoxy group show reduced inhibition. nih.govnih.gov In Sorghum bicolor CCR1, residues Threonine-154 and Tyrosine-310 have been identified as being critical for binding CoA-conjugated phenylpropanoids and conferring substrate specificity. nih.govunl.edu A highly conserved signature motif, NWYCY, is also present and thought to be involved in catalytic activity. oup.com

Structural Biology of CCR Isoforms

Identification of Critical Catalytic Residues

The catalytic activity of this compound reductase (CCR), a key enzyme acting on this compound, is dependent on specific amino acid residues within its active site. Structural and mutagenesis studies have identified a conserved catalytic triad, common to short-chain dehydrogenase/reductase (SDR) family enzymes, as essential for its function. wikipedia.orgnih.gov This triad consists of serine, tyrosine, and lysine (B10760008) residues. wikipedia.org The mechanism involves a hydride transfer from the cofactor NADPH to the carbonyl carbon of the this compound thioester, which forms a tetrahedral intermediate. wikipedia.org The negative charge on the oxygen atom of this intermediate is stabilized by hydrogen bonding with the nearby tyrosine and serine side chains. wikipedia.org The lysine residue is thought to influence the pKa of the tyrosine, facilitating its role in catalysis. wikipedia.org

In addition to the catalytic triad, a conserved cysteine residue, unique to CCR, is believed to play an important role. nih.gov It is proposed to act as a proton donor for the thiolate leaving group of coenzyme A. nih.gov

Further research has pinpointed specific residues that influence substrate binding and specificity in CCRs from various plant species. In Sorghum bicolor CCR1 (SbCCR1), residues Threonine-154 and Tyrosine-310 have been identified as crucial for binding CoA-conjugated substrates. nih.gov Site-directed mutagenesis of T154 to a tyrosine resulted in a broader substrate specificity. nih.gov In Populus tomentosa CCR7 (PtoCCR7), residues such as A132, L192, F155, and H208 have been identified as part of the substrate-binding site, and mutations at these positions led to significant changes in catalytic efficiency with different substrates. researchgate.netnih.gov

pH and Temperature Optima for Enzyme Activity

The catalytic activity of this compound reductase is significantly influenced by environmental factors such as pH and temperature. The optimal conditions can vary between different isoforms and species, but general trends have been observed.

Research on CCR from various plants, including Petunia hybrida, Eucalyptus gunnii, and Arabidopsis, has shown a consistent optimal pH for activity around 6.0 when using feruloyl-CoA as the substrate. nih.gov Similarly, CCR1 from Leucaena leucocephala (Ll-CCRH1) exhibits an optimal pH of 6.5 for the forward reaction (aldehyde formation). researchgate.net The MaCCR1 enzyme from mulberry (Morus alba) also functions optimally at a pH of 6.0. mdpi.com

The optimal temperature for CCR activity has been characterized in fewer studies. For MaCCR1 from mulberry, the optimal temperature for its catalytic activity in vitro was found to be 20°C. mdpi.com The stability of the enzyme is also a key factor, with studies on Ll-CCRH1 showing it is most stable at around pH 6.5 and a temperature of 25°C. researchgate.net

Table 1: Optimal pH and Temperature for this compound Reductase (CCR) Activity

Enzyme Source Optimal pH Optimal Temperature (°C)
Morus alba (MaCCR1) 6.0 20
Leucaena leucocephala (Ll-CCRH1) 6.5 25 (most stable)
Petunia hybrida (Ph-CCR1) ~6.0 Not Determined
Populus tomentosa (PtoCCR7) Not Determined Not Determined
Capsicum (CcCCR1/CcCCR2) Not Determined Not Determined

Functional Interplay with Associated Enzymes

The metabolic fate of this compound is determined by its interaction with a suite of enzymes that channel it into various biosynthetic pathways. The functional interplay between these enzymes is critical for regulating the production of lignin and other important plant compounds.

Cinnamyl Alcohol Dehydrogenase (CAD)

This compound reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) catalyze the final two committed steps in the biosynthesis of monolignols, the building blocks of lignin. nih.govmdpi.com CCR first reduces hydroxythis compound esters to their corresponding hydroxycinnamaldehydes. mdpi.com These aldehydes are then promptly utilized by CAD, which catalyzes their reduction to the final monolignol alcohols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol). mdpi.com

This sequential action implies a close functional relationship and likely a coordinated regulation of their gene expression to ensure the efficient conversion of intermediates. koreascience.kr Studies involving the simultaneous downregulation of both CCR and CAD in mulberry plants resulted in a significant alteration of lignin content and led to a dwarf phenotype, highlighting their essential and cooperative roles in plant development and cell wall structure. mdpi.comresearchgate.net The structural analyses of both enzymes reveal they are members of the same short-chain dehydrogenase/reductase (SDR) superfamily, which may facilitate similar regulatory mechanisms. nih.govnih.gov

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Metabolic Channeling

Caffeoyl-CoA O-methyltransferase (CCoAOMT) is another key enzyme that functions in close concert with CCR in the phenylpropanoid pathway. CCoAOMT catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, a primary substrate for many CCR isoforms involved in the synthesis of guaiacyl (G) lignin.

Evidence suggests that these two enzymes may be physically associated to facilitate metabolic channeling, a process where the product of one enzyme is directly passed to the active site of the next enzyme in the pathway. This substrate channeling enhances metabolic efficiency and prevents the diffusion of reactive intermediates into the cytoplasm. Coupled enzyme assays have demonstrated that when CCR is combined with CCoAOMT and caffeoyl-CoA, the final product is coniferaldehyde, indicating that the feruloyl-CoA produced by CCoAOMT is directly and efficiently utilized by CCR. Interestingly, research has also indicated that these two "neighboring" enzymes may have different optimal pH environments, suggesting that their coordinated function in vivo might require specific subcellular compartmentalization.

The close functional link is further supported by genetic studies. In Medicago truncatula, the expression of CCoAOMT is upregulated in CCR2 knockout lines, and conversely, the knockout of CCoAOMT leads to an upregulation of CCR2. This reciprocal cross-talk suggests the existence of parallel or compensatory pathways to maintain the flux towards monolignol biosynthesis.

Genetic and Molecular Regulation of Cinnamoyl Coa Metabolism

Cinnamoyl-CoA Reductase (CCR) Gene Family Analysis

The this compound Reductase (CCR) gene family is a diverse group of genes found widely across the plant kingdom, including in ferns, gymnosperms, and angiosperms. tandfonline.com Family members are categorized as either genuine CCRs or CCR-like genes. nih.gov Genuine CCRs catalyze the reduction of various this compound esters to their corresponding aldehydes, while CCR-like genes share sequence similarity but may have different functions. nih.gov The size of the CCR gene family varies significantly among plant species. For instance, Arabidopsis thaliana has 11 CCR genes, Populus trichocarpa has 9, rice (Oryza sativa) has 33, and wheat (Triticum aestivum) has 115 unique members. mdpi.comnih.gov

The genomic organization of the CCR gene family reveals insights into its evolutionary expansion. In many plant species, CCR genes are distributed across multiple chromosomes. For example, in wheat, 115 CCR genes are located on all homeologous chromosome groups except for Group 2 and chromosome 4B. nih.gov Similarly, in flax (Linum usitatissimum), 22 identified CCR genes are spread across 9 chromosomes. nih.gov

Gene duplication events, including tandem and segmental duplications, have played a significant role in the expansion and diversification of the CCR gene family. nih.govresearchgate.net In Populus, over two-thirds of the CCR and CCR-like genes are located in duplicated regions of the genome, suggesting that duplication and subsequent retention were major contributors to the family's size. nih.gov Similarly, in Arabidopsis, 75% of the CCR and CCR-like genes are found on duplicated chromosomal regions. researchgate.net Tandem duplications, where genes are replicated in close proximity on the same chromosome, have also been observed, such as the AtCCR1–AtCCR2–AtCCR3–AtCCR4 cluster in Arabidopsis. researchgate.net These duplication events provide the raw genetic material for the evolution of new gene functions. nih.gov

Table 1: Distribution of CCR Genes in Selected Plant Species

SpeciesNumber of CCR/CCR-like GenesChromosomal Distribution HighlightsReference
Arabidopsis thaliana11Distributed on four chromosomes; 9 genes on chromosome I. researchgate.net mdpi.comnih.govresearchgate.net
Populus trichocarpa9Over two-thirds of genes on duplicated regions. nih.gov mdpi.comnih.gov
Oryza sativa (Rice)33- mdpi.comresearchgate.netfrontiersin.org
Triticum aestivum (Wheat)115Present on all homeologous groups except Group 2 and chromosome 4B. nih.gov nih.gov
Linum usitatissimum (Flax)22Distributed across 9 chromosomes. nih.gov nih.govresearchgate.net
Eucalyptus grandis10- mdpi.comresearchgate.net
Medicago sativa (Alfalfa)30- researchgate.net

Phylogenetic analyses of the CCR gene family across various plant species have revealed distinct evolutionary lineages. CCR and CCR-like genes typically cluster into major phylogenetic classes. nih.gov One of these classes contains the bona fide CCR genes, which are directly involved in lignin (B12514952) biosynthesis. nih.govnih.gov The other classes consist of CCR-like genes, some of which show similarities to cinnamyl alcohol dehydrogenase (CAD) or dihydroflavonol reductase (DFR) genes. nih.gov

The deep evolutionary roots of all CCR, CCR-like, and DFR classes suggest that their divergence predates the evolution of lycophytes. nih.gov In wheat, phylogenetic analysis has categorized the CCR family into TaCCR and TaCCR-like genes. nih.gov Similarly, in ramie (Boehmeria nivea), the eight identified CCR genes are divided into three groups based on sequence and structural differences. tandfonline.com These phylogenetic groupings often correlate with the functional roles of the genes, distinguishing between those involved in developmental lignification and those that respond to stress. frontiersin.org For example, in rice, OsCCR19 and OsCCR20 are associated with developmental lignification, while OsCCR17 and OsCCR21 are linked to stress responses. frontiersin.org

Studies on CCR paralogs in various plants have demonstrated this functional divergence. In Arabidopsis, AtCCR1 is primarily involved in developmental lignification, whereas AtCCR2 is expressed in response to pathogens and stress. nih.gov A similar division of labor is observed in switchgrass (Panicum virgatum), where CCR1 prefers feruloyl-CoA as a substrate and is constitutively expressed in lignifying tissues. wikipedia.org In contrast, CCR2 has a preference for p-coumaroyl- and caffeoyl-CoA and is expressed only under specific induced conditions. wikipedia.org In rice, while several OsCCR genes are biochemically active, their substrate preferences and expression patterns differ, suggesting distinct roles in either developmental lignification or defense responses. frontiersin.org For example, OsCCR20 and OsCCR21 show a preference for feruloyl-CoA, a key precursor for the guaiacyl (G) lignin unit, which is abundant in rice. frontiersin.org

Transcriptional and Post-Transcriptional Control

The regulation of this compound metabolism is tightly controlled at the transcriptional and post-transcriptional levels, ensuring that the production of lignin and other phenylpropanoid compounds is coordinated with the plant's developmental needs and environmental conditions.

The expression of CCR genes is often highly specific to certain tissues and developmental stages, reflecting the localized demand for lignin. In many plants, CCR transcripts are most abundant in lignified tissues such as the stem, roots, and particularly in the young, differentiating xylem. wikipedia.orgnih.gov For instance, in Eucalyptus gunnii, CCR transcripts are predominantly found in the root and stem tissues. nih.gov Similarly, in wheat, high levels of Ta-CCR1 mRNA and CCR enzyme activity are correlated with increased lignin content and mechanical strength in the stem during maturation. oup.com

However, the expression patterns can be diverse among different CCR paralogs within the same plant. In Populus, while PoptrCCR12 shows preferential expression in the xylem, other CCR and CCR-like genes are expressed more in leaves, bark, or both. nih.gov In pepper (Capsicum chinense), CcCCR1 is most highly expressed in the stems, while CcCCR2 expression is higher in the stem and early fruit. mdpi.com In rice, OsCCR20 is expressed constitutively throughout development with high levels in actively lignifying tissues, whereas other OsCCRs show different organ-specific expression. frontiersin.org Furthermore, some CCR genes, like OsCCR18 in rice, have been shown to be crucial for specific developmental processes such as anther development and male fertility. mdpi.com

Table 2: Tissue-Specific Expression of CCR Genes in Various Plants

Plant SpeciesGene(s)Predominant Tissue/Organ of ExpressionReference
Eucalyptus gunniiCCRRoot and stem tissues, young differentiating xylem. nih.gov nih.gov
PopulusPoptrCCR12Xylem. nih.gov nih.gov
PopulusOther CCRsLeaves, bark. nih.gov nih.gov
Triticum aestivum (Wheat)Ta-CCR1Stem. oup.com oup.com
Capsicum chinense (Pepper)CcCCR1Stems. mdpi.com mdpi.com
Capsicum chinense (Pepper)CcCCR2Stem and early fruit. mdpi.com mdpi.com
Oryza sativa (Rice)OsCCR20Roots and other actively lignifying tissues. frontiersin.org frontiersin.org
Oryza sativa (Rice)OsCCR18Panicles at specific developmental stages. mdpi.com mdpi.com

In addition to developmental regulation, the expression of CCR genes can be induced by various environmental stimuli, highlighting their role in plant defense and stress adaptation. Biotic stresses, such as pathogen attacks, can lead to the upregulation of specific CCR genes. For example, in Arabidopsis, AtCCR2 expression is triggered by bacterial infection. wikipedia.org In rice, the expression of several OsCCRs, including the functionally active OsCCR17, OsCCR20, and OsCCR21, is induced by infection with the blast fungus Magnaporthe grisea and the bacterial blight pathogen Xanthomonas oryzae pv. oryzae. researchgate.netfrontiersin.org

Abiotic stresses also modulate CCR gene expression. In rice, different OsCCR genes are induced by cold, drought, and high salinity. frontiersin.org Specifically, OsCCR17 and OsCCR21 expression is significantly increased by salt treatment and UV irradiation. frontiersin.org In potato (Solanum tuberosum), various StCCR genes show differential expression under multiple stress conditions, with a subset being consistently upregulated, suggesting their role in stress-responsive lignification. frontiersin.org This inducible expression allows plants to reinforce their cell walls with lignin, creating a physical barrier against pathogens and environmental stressors. pnas.org

Post-transcriptional regulation, which includes mechanisms controlling mRNA stability, also plays a role in modulating the levels of gene expression in response to environmental cues. ersnet.org Furthermore, in rice, the small GTPase Rac1, a key component of plant defense signaling, can directly bind to and activate OsCCR1, providing a non-transcriptional mechanism for rapidly enhancing monolignol biosynthesis during a defense response. wikipedia.org

Compound Names Mentioned

4-coumaroyl-CoA

Caffeoyl-CoA

this compound

Feruloyl-CoA

p-coumaroyl-CoA

Sinapoyl-CoA

Analysis of Cis-Regulatory Elements and Transcription Factors

The regulation of genes within the this compound metabolic pathway is intricately controlled by transcription factors that bind to specific cis-regulatory elements in the promoter regions of these genes. Research has identified several families of transcription factors that play crucial roles in activating or repressing gene expression in response to developmental cues and environmental stimuli.

In Arabidopsis, the NAC family transcription factor ANAC042 has been shown to be a positive regulator of phytoalexin biosynthesis, which includes compounds derived from the phenylpropanoid pathway. preprints.org Studies using loss-of-function mutants and overexpression lines have demonstrated that ANAC042 influences the production of both conserved phytoalexins like scopoletin (B1681571) and pathogen-inducible monolignols. preprints.org

The R2R3 MYB family of transcription factors is also heavily involved. In Arabidopsis, MYB15 is known to regulate the biosynthesis of pathogen-inducible lignin and scopoletin by directly binding to and activating the promoters of early phenylpropanoid genes such as PAL, C4H, and 4CL. preprints.org Other MYB proteins, including MYB51 and MYB122, are critical for the production of specific phytoalexins, directly regulating genes like CYP79B2 and CYP79B3. preprints.org The coordinated action of these transcription factors allows for precise control over the flux through the this compound pathway.

Targeted Genetic Perturbations

To elucidate the specific functions of genes in the this compound pathway, researchers employ various genetic manipulation techniques, including creating loss-of-function mutants, using RNA interference to silence genes, and overexpressing genes to study the effects of increased protein levels.

Characterization of Loss-of-Function Mutants

Creating loss-of-function mutants, where a specific gene is rendered non-functional, provides direct evidence of its role in the plant. Studies in the model legume Medicago truncatula have revealed that mutations in different genes of the monolignol pathway, which utilizes this compound derivatives, lead to a variety of severe growth defects. oup.com For instance, ccr1 mutants exhibit a dwarf phenotype and fail to produce seeds. oup.com Mutants for hct (p-hydroxythis compound:quinate shikimate p-hydroxycinnamoyltransferase) and double mutants for comt (caffeic acid O-methyltransferase) and ccoaomt (caffeoyl-CoA O-methyltransferase) show growth arrest at an early seedling stage. oup.com

Modern gene-editing techniques like CRISPR/Cas9 have enabled highly specific gene knockouts. In the oilseed crop Camelina sativa, CRISPR-mediated mutation of the this compound Reductase 4 (CsCCR4) gene revealed its crucial role in plant defense. researchgate.net The resulting loss-of-function mutants showed increased susceptibility to the necrotrophic fungus Sclerotinia sclerotiorum, demonstrating the importance of the this compound pathway in generating compounds for disease resistance. researchgate.net

Table 1: Phenotypes of Loss-of-Function Mutants in this compound Pathway Genes

Gene MutantOrganismPhenotypeReference
ccr1Medicago truncatulaDwarf phenotype, no seed production. oup.com
hctMedicago truncatulaGrowth arrest at the two- to three-leaf stage. oup.com
comt ccoaomt (double mutant)Medicago truncatulaGrowth arrest similar to hct mutants. oup.com
CsCCR4 (CRISPR knockout)Camelina sativaIncreased susceptibility to Sclerotinia sclerotiorum. researchgate.net

Impact of RNA Interference (RNAi) and Gene Silencing

RNA interference (RNAi) is a powerful reverse genetics tool used to post-transcriptionally silence target genes, allowing for the study of gene function by observing the effects of reduced expression. researchgate.netacademicjournals.orgnih.gov This technique has been widely applied to investigate the this compound pathway.

In pepper (Capsicum chinense), Virus-Induced Gene Silencing (VIGS) of CCR genes not only reduced the lignin content in the fruit but also led to a corresponding increase in the content of capsaicin (B1668287), the compound responsible for pungency. mdpi.com This demonstrates a competitive relationship for phenylpropanoid precursors between the lignin and capsaicin biosynthesis pathways. mdpi.com Furthermore, highly targeted artificial microRNAs have been used in Arabidopsis to silence CCR1 in specific cell types, which has been instrumental in studying the cell-autonomous and non-autonomous aspects of lignification. oup.comoup.com

Table 2: Effects of RNAi-Mediated Silencing of this compound Pathway Genes

Target GeneOrganismTechniqueKey FindingReference
This compound reductase (CCR)Solanum lycopersicum (tomato)RNAiReduced lignin content; accumulation of soluble phenolics. researchgate.net
Monolignol biosynthesis genes (incl. CCR)Triticum monococcum (wheat)RNAiIncreased susceptibility to powdery mildew pathogen. oup.com
CCRCapsicum chinense (pepper)VIGSReduced lignin content and increased capsaicin content. mdpi.com
CCR1Arabidopsis thalianaArtificial microRNAEnabled study of cell-specific contributions to lignification. oup.comoup.com

Effects of Overexpression Studies

Transcriptome analysis in Arabidopsis following the overexpression of a β-glucosidase gene (SpBGLU25) showed a significant upregulation of several key genes in the lignin biosynthesis pathway, including this compound reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). nih.gov This upregulation was associated with enhanced drought tolerance, indicating that modulating the this compound pathway can contribute to abiotic stress resistance. nih.gov Studies in Brassica napus have also shown that different CCR genes have distinct functions; overexpression of BnCCR1 had a stronger impact on lignification, while BnCCR2 had a greater effect on sinapate biosynthesis. mdpi.com

Table 3: Outcomes of Overexpression Studies Related to the this compound Pathway

Overexpressed GeneOrganismKey FindingReference
SbCCoAOMTSorghum bicolorIncreased cell wall-associated hydroxycinnamic acids; no change in total lignin or growth. nih.gov
SpBGLU25 (β-glucosidase)Arabidopsis thalianaUpregulation of CCR and CAD; enhanced drought tolerance. nih.gov
BnCCR1 / BnCCR2Brassica napusShowed divergent functions in lignification and sinapate biosynthesis. mdpi.com

Involvement of Signaling Pathways (e.g., Small GTPases)

The activity of the this compound metabolic pathway is also regulated by upstream signaling networks that translate external stimuli into cellular responses. A key example is the involvement of small GTPases of the Rac/Rop family. In rice (Oryza sativa), the small GTPase OsRac1, known to be a regulator in plant defense signaling, directly interacts with and activates OsCCR1, a this compound reductase. nih.gov

This interaction was identified through yeast two-hybrid screening using a constitutively active mutant of OsRac1. nih.gov Further in vitro experiments confirmed that OsRac1 enhances the enzymatic activity of OsCCR1. nih.gov The activation of CCR is a critical control point that directs carbon flux towards the biosynthesis of lignin and related defense compounds. nih.gov When transgenic rice cell cultures were made to overexpress the constitutively active form of OsRac1, they exhibited enhanced lignin synthesis. nih.gov This provides a direct mechanistic link between a defense signaling component (OsRac1) and a key metabolic enzyme (OsCCR1), demonstrating how a plant can rapidly bolster its structural defenses at sites of pathogen infection. nih.gov

Advanced Research Methodologies for Cinnamoyl Coa Pathways

Omics Technologies

Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. In the context of Cinnamoyl-CoA pathways, transcriptomics, proteomics, and metabolomics are invaluable for understanding the dynamics of gene expression, enzyme abundance, and metabolite production. nih.govpnas.orgmdpi.comfrontiersin.org

Transcriptomics for Gene Expression Dynamics

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This approach is used to analyze the expression levels of genes involved in this compound biosynthesis and metabolism under various conditions, such as development, stress, or genetic modification. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net By quantifying mRNA levels, researchers can infer which genes are active and how their expression changes, providing clues about the regulation of this compound pathways. For example, transcriptomic analysis has been used to identify CCR genes and their expression patterns in plants like rice and flax, revealing their roles in developmental lignification and stress responses. frontiersin.orgnih.govnih.gov Studies in maize CCR1 mutants have also utilized transcriptomics to reveal the down-regulation of genes associated with fibre wall formation. cirad.frnih.gov

Proteomics for Enzyme Abundance and Modifications

Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. This is particularly relevant for this compound pathways as these involve numerous enzymes like this compound reductase (CCR) and 4-coumarate:CoA ligase (4CL). frontiersin.orgmdpi.comoup.compnas.orgoup.comoup.com Proteomic analysis can reveal the levels of these enzymes in different tissues or under different conditions, complementing transcriptomic data. It can also identify post-translational modifications that might affect enzyme activity. imrpress.commdpi.com For instance, proteomic studies have been used to identify monolignol pathway proteins and assess their abundance in lignin-modified plants. oup.com While general protein acylation involving CoA derivatives has been studied, specific modifications directly on enzymes of the this compound pathway by this compound itself are less commonly reported in the provided context, with the focus primarily on enzyme levels and activity. imrpress.commdpi.com Studies have monitored CCR protein accumulation using techniques like ELISA under stress conditions. nih.gov

Metabolomics for Pathway Metabolite Profiling

Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological sample. This technology is used to profile the levels of this compound and related metabolites within the phenylpropanoid pathway. nih.govpnas.orgmdpi.comfrontiersin.orgresearchgate.net By analyzing metabolite profiles, researchers can assess the metabolic flux through the pathway and identify bottlenecks or accumulation points. Targeted and untargeted metabolomics techniques, often coupled with chromatography-mass spectrometry, are employed for this purpose. nih.govpnas.orgfrontiersin.org Metabolomic analysis in maize, for example, has shown strong associations between lignin (B12514952) precursors like p-coumaric acid and caffeic acid and the region harboring the CCR gene. pnas.orgresearchgate.net Integrated transcriptomic and metabolomic analyses have been used to understand metabolic changes in response to salt stress and to reveal regulatory networks in plants. mdpi.comfrontiersin.org

Recombinant Protein Expression and Purification Systems

To study the biochemical properties of enzymes involved in this compound pathways, recombinant protein expression and purification systems are widely used. Genes encoding enzymes like CCR or 4CL are cloned into expression vectors and introduced into host organisms, commonly Escherichia coli. frontiersin.orgmdpi.comnih.govcirad.froup.compnas.orgoup.comoup.comnih.govnih.gov The recombinant proteins are then produced and purified to homogeneity using techniques such as affinity chromatography. frontiersin.orgmdpi.comnih.govoup.compnas.orgoup.comoup.comnih.govnih.gov This allows for the characterization of individual enzymes in vitro, free from confounding factors present in crude cellular extracts. Purified recombinant CCR proteins from various plant species like aspen, Medicago truncatula, rice, wheat, and alfalfa have been successfully expressed and purified for biochemical analysis. frontiersin.orgmdpi.comnih.govcirad.froup.compnas.orgoup.comnih.govnih.gov

Enzymatic Activity Assays

Enzymatic activity assays are fundamental for characterizing the catalytic function of enzymes in this compound pathways. These assays typically measure the rate of substrate conversion or product formation. For CCR, which catalyzes the reduction of this compound esters to cinnamaldehydes, activity can be monitored spectrophotometrically by measuring the decrease in absorbance of NADPH or the increase in absorbance of the product. frontiersin.orgnih.govoup.comoup.com Different this compound esters (e.g., feruloyl-CoA, caffeoyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA) are used as substrates to determine enzyme specificity and kinetic parameters such as KM and Vmax. frontiersin.orgmdpi.comnih.govoup.compnas.orgoup.comnih.gov For instance, studies on rice CCRs have determined kinetic parameters showing feruloyl-CoA as the preferred substrate for certain isoforms. frontiersin.orgnih.gov Luciferase-based assays can also be used for CoA ligases by measuring ATP consumption. oup.com

Chromatographic and Spectroscopic Analysis of Enzymatic Products

Analyzing the products of enzymatic reactions is crucial for confirming enzyme activity and identifying the specific metabolites produced. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used to separate and detect the reaction products. oup.compnas.orgnih.govebi.ac.uk Spectroscopic methods, such as UV/Vis spectrophotometry and Mass Spectrometry (MS), provide structural information and allow for the quantification of the products. oup.comoup.comnih.govebi.ac.uk For example, LC-MS has been used for quantitative analysis of CCR reaction products. oup.comnih.govebi.ac.uk HPLC coupled with diode array detection is also employed to monitor phenolic aldehyde production in CCR assays. nih.gov These techniques enable researchers to verify the catalytic activity of recombinant enzymes and to study the substrate specificity by identifying and quantifying the different cinnamaldehydes or other products formed from various this compound substrates. oup.compnas.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used in the study of plant phenylpropanoid pathways, including those involving this compound. LC-MS allows for the separation, identification, and quantification of various metabolites, including this compound esters and their downstream products. oup.comoup.comoup.comresearchgate.net

LC-MS has been employed to confirm the formation of this compound and its derivatives in enzymatic reactions. For instance, LC-MS was used to confirm the formation of 4-fluorothis compound, an analog of this compound, in bacterial strains. researchgate.net The technique provides detailed information on the mass-to-charge ratio of the compounds, and tandem MS (MS/MS) can be used to generate fragmentation patterns that aid in structural identification. oup.comresearchgate.net This is particularly useful for analyzing complex mixtures of phenolic compounds that accumulate when enzymes in the pathway, such as CCR, are down-regulated. oup.com

Quantitative analysis using LC-MS allows researchers to measure the levels of this compound esters and their corresponding aldehydes and alcohols, providing insights into enzyme kinetics and metabolic flux within the pathway. oup.com Studies on this compound reductase (CCR) activity have utilized LC-MS to analyze reaction products and determine substrate specificity. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the structural elucidation and identification of metabolites in biological samples, including those related to this compound pathways. oup.comacs.orgrsc.orgnih.gov NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structural assignment.

NMR spectroscopy, specifically 1H and 13C NMR, has been used to confirm the authenticity and structure of synthesized this compound esters and related intermediates. oup.comoup.comrsc.org In studies investigating enzyme-substrate interactions, 13C NMR has been applied to analyze the spectral changes of this compound substrates when bound to enzymes like enoyl-CoA hydratase. acs.org These changes in chemical shifts can provide insights into the electronic polarization of the substrate at the enzyme's active site. acs.org

Furthermore, NMR has been crucial in characterizing altered lignin structures in plants where enzymes involved in monolignol biosynthesis, such as CCR and CAD, have been down-regulated. nih.gov By analyzing the lignin extracted from these plants using NMR, researchers can identify the incorporation of non-traditional components, revealing the metabolic plasticity of plant lignification. nih.gov

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are computational techniques used to study the interactions between enzymes and their substrates, providing valuable insights into the catalytic mechanism and substrate specificity. nih.govnih.govrcsb.org These methods are particularly useful for understanding how enzymes like this compound reductase (CCR) bind to this compound esters.

Molecular docking studies have been employed to predict the binding orientation and interactions of hydroxythis compound substrates within the active site of CCR enzymes. nih.govnih.govrcsb.org These simulations can pinpoint key amino acid residues involved in substrate binding and catalysis. nih.govrcsb.org For example, molecular docking results, combined with structural analyses, have suggested that residues like threonine-154 and tyrosine-310 in sorghum CCR1 (SbCCR1) are involved in binding the phenolic ring of feruloyl-CoA. nih.govrcsb.org Site-directed mutagenesis experiments based on these predictions have supported the role of these residues in substrate binding affinity. nih.gov

Molecular modeling can also help visualize the conformational changes that may occur upon substrate binding and how the thioester bond of the substrate is positioned relative to cofactors like NADPH to facilitate hydride transfer during the catalytic reaction. nih.gov Three-dimensional structure models of CCR proteins, often informed by crystallographic data, allow for detailed analysis of the substrate-binding pocket and identification of motifs crucial for substrate specificity. mdpi.com

CRISPR/Cas9 and Other Gene Editing Approaches

CRISPR/Cas9 and other gene editing technologies have revolutionized the study of gene function in plants, offering precise tools to modify genes involved in metabolic pathways, including those related to this compound biosynthesis. mdpi.comgenbreedpublisher.comfrontiersin.orgresearchgate.netnih.gov These techniques allow for targeted mutagenesis, gene knockout, and gene insertion, enabling researchers to investigate the impact of specific genes on this compound metabolism and downstream products like lignin.

CRISPR/Cas9 has been successfully applied to target genes encoding key enzymes in the lignin biosynthesis pathway, such as this compound reductase (CCR) and 4-coumarate:CoA ligase (4CL). mdpi.comgenbreedpublisher.comfrontiersin.orgresearchgate.netnih.gov By creating knockout mutants of these genes, researchers can assess their role in lignin content and composition. mdpi.comgenbreedpublisher.comresearchgate.net For instance, CRISPR/Cas9-mediated mutation in the CsCCR4 gene in Camelina sativa compromised the plant's resistance to a pathogen, highlighting the importance of this CCR isoform in defense-related lignification. researchgate.net

Gene editing allows for the creation of homozygous mutants in a single generation, accelerating functional genomics studies. genbreedpublisher.com Beyond simple knockouts, advanced CRISPR systems like CRISPR/Cas12a can induce large-fragment deletions and multiplex gene editing, facilitating the study of multiple genes in the this compound pathway simultaneously. genbreedpublisher.com These approaches provide powerful means to dissect the genetic regulation of this compound metabolism and engineer plants with altered cell wall properties or enhanced production of valuable phenolic compounds. genbreedpublisher.comnih.gov

Biological and Evolutionary Significance

Evolutionary Conservation of Cinnamoyl-CoA Pathways in Land Plants

The phenylpropanoid pathway, in which this compound is a central intermediate, is widely conserved across land plants, reflecting its fundamental importance for terrestrial life. Enzymes acting on this compound, such as this compound Reductase (CCR), are found throughout the plant kingdom, from bryophytes to angiosperms royalsocietypublishing.orgresearchgate.net. Phylogenetic studies of CCR gene families in various plant species, including Arabidopsis thaliana, Oryza sativa, Zea mays, and Populus tomentosa, reveal conserved functional domains and evolutionary divergence, suggesting adaptation and specialization of CCR function over evolutionary time researchgate.netresearchgate.netnih.gov. While streptophyte algae, the closest algal relatives to land plants, contain CCR-like homologs, the distinct radiation and diversification of "bona fide" CCRs appear to be a characteristic feature within land plants, coinciding with the evolution of lignin (B12514952) biosynthesis royalsocietypublishing.orgresearchgate.net. This evolutionary history highlights the critical role of this compound metabolism in the successful colonization of land by plants and their subsequent diversification.

Role in Plant Stress Responses and Defense Mechanisms

This compound metabolism is intricately linked to plant defense against a variety of biotic and abiotic stresses. The phenylpropanoid pathway is a key source of defense compounds, and the flux through this pathway, influenced by the availability and utilization of this compound, is often modulated in response to stress signals mdpi.comnih.gov.

Responses to Biotic Stressors (e.g., Pathogen Infection)

Upon pathogen infection, plants often induce the synthesis and deposition of lignin and other phenylpropanoid-derived compounds at the site of infection as a defense mechanism mdpi.com. Increased lignification can create a physical barrier that impedes pathogen spread biorxiv.orgmdpi.com. Enzymes involved in channeling this compound towards defense-related metabolites, including specific CCR isoforms, can be upregulated in response to pathogen attack frontiersin.orgnih.govtandfonline.com. For instance, in Arabidopsis thaliana, AtCCR2 is functionally expressed in response to stress and pathogen infection, in contrast to AtCCR1 which is primarily involved in developmental lignification nih.govtandfonline.com. The synthesis of hydroxycinnamic acid amides, derived from the condensation of hydroxythis compound esters and amines like serotonin (B10506) or tyramine, also plays a role in defense by fortifying cell walls and potentially exhibiting antimicrobial activity frontiersin.orgmdpi.comoup.com.

Responses to Abiotic Stressors (e.g., Salinity, UV Radiation)

Abiotic stresses such as high salinity and UV radiation can also induce changes in this compound metabolism. Plants exposed to these stresses often show altered expression of genes encoding enzymes in the phenylpropanoid pathway, including CCR frontiersin.orgnih.govmdpi.com. Lignin deposition can increase in response to abiotic stress, contributing to the plant's ability to cope with adverse conditions nih.govresearchgate.net. For example, studies in rice and alfalfa have shown induction of certain CCR isoforms under UV-irradiation and high salinity, suggesting their involvement in stress-responsive metabolic adjustments frontiersin.orgmdpi.com. The accumulation of phenylpropanoid-derived compounds, including those synthesized from this compound intermediates, can help protect plants from UV damage and oxidative stress frontiersin.orgmdpi.com.

Influence on Agricultural Traits and Biomass Modification

The central role of this compound in lignin biosynthesis makes it a key target for modifying agricultural traits, particularly those related to biomass utilization. Lignin content and composition significantly impact the digestibility of forage crops and the efficiency of converting plant biomass into biofuels nih.govunl.edupnas.org. Genetic manipulation of genes involved in this compound metabolism, such as CCR, has been explored to alter lignin characteristics for improved agricultural and industrial applications nih.govbiorxiv.orgnih.govpnas.org. Reducing lignin content through downregulating CCR activity, for instance, can enhance the enzymatic saccharification of biomass for biofuel production nih.govpnas.org. However, significant reductions in lignin can also have negative consequences on plant growth and yield due to compromised structural integrity biorxiv.orgnih.govpnas.org. Research aims to strike a balance between reduced lignin recalcitrance and maintaining adequate plant development and stress tolerance nih.gov.

Competition Between Lignin and Other Secondary Metabolite Biosynthesis Pathways (e.g., Capsaicin)

This compound stands at a metabolic branch point where it can be directed towards lignin biosynthesis or serve as a precursor for other secondary metabolites, leading to potential competition for this substrate. In plants like pepper (Capsicum species), p-coumaroyl-CoA and feruloyl-CoA, derived from the phenylpropanoid pathway, are not only precursors for lignin but also for the biosynthesis of capsaicinoids, the compounds responsible for pungency mdpi.comdntb.gov.ua. Studies in pepper have shown a competitive relationship between lignin and capsaicin (B1668287) biosynthesis, where enzymes like CCR, by channeling precursors towards lignin, can influence the availability of substrates for capsaicin synthesis mdpi.comdntb.gov.uaresearchgate.net. The expression levels and substrate specificities of different CCR isoforms can play a role in regulating the metabolic flux towards either lignin or other competing pathways, impacting traits like fruit pungency mdpi.comdntb.gov.ua. This competition highlights the intricate regulation of carbon allocation within the phenylpropanoid pathway and its downstream branches.

Data Tables

While the text describes research findings and relationships between this compound metabolism and various plant traits/responses, it does not provide specific numerical datasets that are suitable for generating interactive data tables in this format. The information is primarily descriptive of biological processes and experimental observations (e.g., gene expression levels changing, lignin content decreasing, correlation between metabolites).

Detailed Research Findings

The article incorporates detailed research findings by referencing specific enzymes (e.g., CCR isoforms), plant species (Arabidopsis thaliana, rice, alfalfa, pepper, poplar), and experimental observations (e.g., effects of CCR mutations on lignin and growth, induction of CCR expression by stress, competitive metabolic relationships). Citations are provided to indicate the sources of these findings.

Q & A

Basic: How can researchers quantify gene expression levels of cinnamoyl-CoA reductase (CCR) in plant lignin biosynthesis studies?

Methodological Answer:
Quantitative real-time PCR (qRT-PCR) using the 2^-ΔΔCT method is a standard approach. Design primers specific to conserved regions of CCR genes (e.g., SbCCR1, SbCCR2 in sorghum) and normalize expression against housekeeping genes (e.g., Actin). Include biological triplicates and validate amplification efficiency (90–110%) to ensure reproducibility . For tissue-specific analysis, use RNA extracted from stems, roots, or leaves under stress conditions (e.g., drought) .

Basic: What experimental strategies are used to clone this compound-related genes (e.g., CCR or CAD) for functional characterization?

Methodological Answer:
Isolate mRNA from target tissues and synthesize cDNA. Amplify full-length coding sequences via PCR using degenerate primers designed from homologous sequences (e.g., wheat TaCCR or sorghum SbCCR). Clone products into a TA vector for sequencing. Validate via BLAST alignment and subclone into expression vectors (e.g., pET-28a) for heterologous protein production in E. coli .

Advanced: How can contradictory data on enzymatic activity of this compound reductase (CCR) across studies be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, temperature) or substrate specificity (this compound vs. feruloyl-CoA). Compare kinetic parameters (Km, Vmax) under standardized protocols. Validate substrate preference using HPLC or spectrophotometry. Cross-reference structural data (e.g., X-ray crystallography of CCR active sites) to identify residue-level variations affecting catalysis .

Advanced: What structural biology techniques are critical for analyzing this compound-related enzymes like CCR or CAD?

Methodological Answer:
Use X-ray crystallography to resolve 3D structures of purified enzymes in substrate-bound states. For dynamic insights, apply molecular dynamics simulations (e.g., GROMACS) to study conformational changes. Validate computational models with mutagenesis (e.g., substituting catalytic residues like His213 in wheat CCR) and measure activity loss .

Basic: How to design experiments assessing this compound’s role in lignin biosynthesis?

Methodological Answer:
Compare lignin content in wild-type vs. CCR-knockdown mutants (e.g., using RNAi). Quantify lignin monomers (H, G, S units) via thioacidolysis-GC/MS. Supplement with in vitro enzyme assays measuring CCR activity using this compound and NADPH, monitored at 340 nm .

Advanced: What phylogenetic approaches elucidate the evolution of this compound-related enzymes across plant species?

Methodological Answer:
Perform multiple sequence alignment of CCR homologs (e.g., from wheat, sorghum, Arabidopsis) using ClustalW. Construct maximum-likelihood trees (MEGA11) with bootstrap values (>1000 replicates). Identify conserved motifs (e.g., NADPH-binding domains) to infer functional divergence .

Basic: How to validate the substrate specificity of this compound reductase (CCR) in vitro?

Methodological Answer:
Purify recombinant CCR via affinity chromatography. Test activity with substrates (this compound, feruloyl-CoA) in 50 mM Tris-HCl (pH 7.5) containing NADPH. Monitor NADPH oxidation at 340 nm spectrophotometrically. Use LC-MS to confirm product formation (e.g., cinnamaldehyde) .

Advanced: How can multi-omics data resolve this compound’s metabolic network in plants?

Methodological Answer:
Integrate transcriptomics (RNA-seq of CCR/CAD mutants) with metabolomics (LC-MS profiling of phenylpropanoid intermediates). Use correlation networks (Cytoscape) to identify co-expressed genes and rate-limiting steps. Validate via enzyme-linked gene silencing (VIGS) .

Basic: What literature review strategies ensure comprehensive coverage of this compound research?

Methodological Answer:
Search PubMed, Web of Science, and Google Scholar using keywords: "this compound," "CCR," "lignin biosynthesis." Filter for primary studies (e.g., enzyme kinetics, gene cloning) and exclude patents/commercial reports. Use citation chaining (backward/forward) to identify seminal works .

Advanced: How to ensure reproducibility when replicating this compound-related experiments from literature?

Methodological Answer:
Request raw data (e.g., enzyme activity curves) via institutional agreements. Reproduce conditions exactly (buffer pH, temperature, substrate purity). Use positive controls (e.g., commercially available CCR) and validate with independent assays (e.g., isotopic labeling). Document deviations in a replication log .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.